molecular formula C4H8N2O3S B238145 Selenonium choline CAS No. 135001-09-1

Selenonium choline

Cat. No. B238145
CAS RN: 135001-09-1
M. Wt: 154.1 g/mol
InChI Key: MNJKOYRLWFLNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selenium-containing compound that is structurally similar to choline, a vital nutrient that is essential for human health. Selenonium choline has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

Selenonium choline exerts its therapeutic effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It also modulates the expression of various genes involved in inflammation and cell proliferation. Selenonium choline has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Selenonium choline has been shown to exhibit potent antioxidant and anti-inflammatory properties in various cell types and animal models. It has been shown to reduce ROS levels, lipid peroxidation, and inflammation. Selenonium choline has also been shown to improve mitochondrial function and enhance the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Selenonium choline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cell cultures and animals. However, one limitation of Selenonium choline is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary for its safe use in lab experiments.

Future Directions

Selenonium choline has promising potential for the treatment of various diseases due to its potent antioxidant and anti-inflammatory properties. Future research should focus on the development of Selenonium choline-based therapies for specific diseases. Additionally, the pharmacokinetics and pharmacodynamics of Selenonium choline should be further investigated to optimize its therapeutic use. Finally, the safety and efficacy of Selenonium choline should be evaluated in clinical trials to determine its potential use in human medicine.
Conclusion:
Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The synthesis method has been optimized to produce Selenonium choline in large quantities, making it feasible for research and potential clinical use. Future research should focus on the development of Selenonium choline-based therapies for specific diseases, as well as the optimization of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of Selenonium choline involves the reaction of choline chloride with sodium selenite in the presence of hydrogen peroxide. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce Selenonium choline in large quantities, making it feasible for research and potential clinical use.

Scientific Research Applications

Selenonium choline has been studied extensively in vitro and in animal models for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

135001-09-1

Product Name

Selenonium choline

Molecular Formula

C4H8N2O3S

Molecular Weight

154.1 g/mol

IUPAC Name

2-hydroxyethyl(dimethyl)selanium

InChI

InChI=1S/C4H11OSe/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1

InChI Key

MNJKOYRLWFLNTH-UHFFFAOYSA-N

SMILES

C[Se+](C)CCO

Canonical SMILES

C[Se+](C)CCO

synonyms

selenonium choline

Origin of Product

United States

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